N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Overview
Description
N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C23H29N3O4S and its molecular weight is 443.56. The purity is usually 95%.
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Scientific Research Applications
Biological Screening and Molecular Docking Studies of Sulfonamides
A study focused on the synthesis of ethylated sulfonamides incorporating a 1,4-benzodioxane moiety. These compounds were evaluated for their inhibitory effects on enzymes such as acetylcholinesterase, butyrylcholinesterase, lipoxygenase, and α-glucosidase, as well as their antimicrobial properties against various bacterial strains. The synthesized compounds showed good inhibition of lipoxygenase and moderate inhibition of other enzymes, with some exhibiting notable antibacterial effects. Molecular docking studies further corroborated these findings, suggesting potential applications in designing enzyme inhibitors and antimicrobial agents (Irshad et al., 2016).
Design and Evaluation of Sulfonamides with 1,4-Benzodioxane Nucleus
Another research work reported the design, synthesis, and biological evaluation of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides and their derivatives, which were synthesized as a multistep sequence. These compounds exhibited moderate activity against butyrylcholinesterase and acetylcholinesterase but showed promising activity against lipoxygenase. Some derivatives displayed significant antimicrobial activities, suggesting their potential in developing new therapeutic agents with enzyme inhibitory and antimicrobial properties (Irshad et al., 2019).
Enzyme Inhibitory Activity of Pyridine-Dicarboxamide-Based Sulfonamides
Research into pyridine-2,6-dicarboxamide derivatives containing sulfonamide groups highlighted their potential as inhibitors for carbonic anhydrase and cholinesterase enzymes. These compounds exhibited IC50 values comparable to known inhibitors, indicating their potential as candidates for further studies in the field of enzyme inhibition (Stellenboom & Baykan, 2019).
Mechanism of Action
The indole nucleus is found in many important synthetic drug molecules and has been the focus of many research studies . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .
Properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S/c1-25-11-8-18-14-17(4-6-20(18)25)21(26-9-2-3-10-26)16-24-31(27,28)19-5-7-22-23(15-19)30-13-12-29-22/h4-7,14-15,21,24H,2-3,8-13,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMBYKGYUFAZCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.